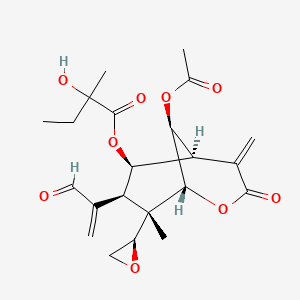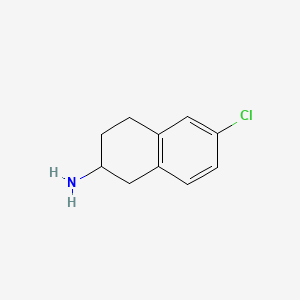
1,4-Bis(acetomercuri)-2,3-diethoxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(acetomercuri)-2,3-diethoxybutane is a complex organomercury compound with the molecular formula C₁₀H₁₈Hg₂O₆ This compound is characterized by the presence of two mercury atoms bonded to a butyl backbone, which is further functionalized with acetyloxy and ethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetomercuri)-2,3-diethoxybutane typically involves the reaction of a suitable butyl precursor with mercuric acetate in the presence of acetic acid. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of the butyl precursor by reacting 2,3-diethoxybutane with acetic anhydride in the presence of a catalyst.
Step 2: Reaction of the butyl precursor with mercuric acetate in acetic acid to form the acetyloxymercurio intermediate.
Step 3: Further reaction of the intermediate with additional acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process, with additional steps to ensure purity and yield. This includes the use of advanced purification techniques such as recrystallization and chromatography. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反应分析
Types of Reactions
1,4-Bis(acetomercuri)-2,3-diethoxybutane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: Reduction reactions can convert the mercury atoms to lower oxidation states.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercuric oxide and other mercury-containing compounds.
Reduction: Formation of elemental mercury and mercury(I) compounds.
Substitution: Formation of various substituted butyl mercury compounds.
科学研究应用
1,4-Bis(acetomercuri)-2,3-diethoxybutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1,4-Bis(acetomercuri)-2,3-diethoxybutane involves the interaction of the mercury atoms with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the acetyloxy groups can undergo hydrolysis, releasing acetic acid and facilitating further chemical reactions. The pathways involved include the disruption of cellular processes and the induction of oxidative stress.
相似化合物的比较
Similar Compounds
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury
- Acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxy-2-methylbutyl]mercury
Uniqueness
1,4-Bis(acetomercuri)-2,3-diethoxybutane is unique due to its specific functional groups and the arrangement of mercury atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
63865-22-5 |
|---|---|
分子式 |
C12H22Hg2O6 |
分子量 |
663.48 g/mol |
IUPAC 名称 |
acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-diethoxybutyl]mercury |
InChI |
InChI=1S/C8H16O2.2C2H4O2.2Hg/c1-5-9-7(3)8(4)10-6-2;2*1-2(3)4;;/h7-8H,3-6H2,1-2H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2/t7-,8+;;;; |
InChI 键 |
WLWMUFLUYVUIPC-XFOIBMPCSA-L |
SMILES |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
手性 SMILES |
CCO[C@H](C[Hg]OC(=O)C)[C@H](C[Hg]OC(=O)C)OCC |
规范 SMILES |
CCOC(C[Hg]OC(=O)C)C(C[Hg]OC(=O)C)OCC |
Key on ui other cas no. |
63865-22-5 |
同义词 |
1,4-bis(acetomercuri)-2,3-diethoxybutane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1S,2S,3aR,5E,7S,11R,12E,13aS)-3a-acetyloxy-7,11-dihydroxy-2,5,8,8,12-pentamethyl-4,9-dioxo-2,3,7,10,11,13a-hexahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1258819.png)







![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)

![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)

